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methylphenyl)methanol

CAS No.: 918812-00-7

Cat. No.: B13981773

Get Quote

Part 1: Executive Summary & Structural Logic
(2-Isopropoxy-3-methylphenyl)methanol (CAS: Implied 2-Isopropoxy-3-methylbenzyl

alcohol) is a high-value pharmacophore precursor used primarily in the synthesis of G-Protein

Coupled Receptor (GPCR) modulators, most notably CXCR5 antagonists.

While often categorized as a raw intermediate, its structural features—a bulky isopropoxy

group ortho to a methyl group—provide a unique "steric lock" mechanism. This conformation

restricts rotation when the phenyl ring is incorporated into larger drug molecules, enhancing

binding selectivity by reducing the entropic penalty of ligand-receptor interactions.

Key Applications
CXCR5 Antagonist Synthesis: Serves as the primary building block for the "2-isopropoxy-3-

methylbenzoyl" moiety found in novel indane-carboxylic acid derivatives (e.g., Patent

WO2021202553A1) aimed at treating B-cell malignancies.
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Scaffold Hopping: Acts as a lipophilic bioisostere for 2,3-dichlorophenyl or 2-methoxy-3-

methylphenyl groups in Lead Optimization (LO) campaigns.

Suzuki-Miyaura Coupling Partner: The halogenated derivatives (5-bromo or 5-iodo) are

standard coupling partners for generating biaryl systems in kinase inhibitor discovery.

Part 2: Chemical Biology & SAR Analysis
Structural Pharmacophore Analysis
The biological activity of this scaffold is defined by its substituents' spatial arrangement.

2-Isopropoxy Group (Lipophilic Anchor): Unlike a methoxy group, the isopropoxy moiety fills

larger hydrophobic pockets (e.g., the orthosteric site of CXCR5). It also shields the ether

oxygen from rapid metabolic O-dealkylation compared to unbranched chains.

3-Methyl Group (Conformational Control): This group introduces steric clash with the

isopropoxy oxygen, forcing the ether side chain out of the phenyl plane. This "pre-organized"

conformation is critical for binding affinity in rigid receptor pockets.

Benzylic Alcohol (Reactive Handle): The alcohol is a versatile handle, easily converted to a

benzyl halide (for alkylation), an aldehyde (for reductive amination), or a carboxylic acid (for

amide coupling).

Metabolic Stability & Toxicology
Metabolic Soft Spots:

Primary: Oxidation of the benzylic alcohol to the corresponding benzoic acid by Alcohol

Dehydrogenase (ADH) or CYP450s.

Secondary: O-dealkylation of the isopropyl group (CYP2D6/3A4 mediated) to yield the

phenol (2-hydroxy-3-methylphenyl)methanol, which is rapidly glucuronidated.

Toxicity Potential: Benzyl alcohol derivatives can exhibit weak local anesthetic properties

(membrane disruption). However, the bulky isopropoxy group likely reduces acute toxicity

compared to simple benzyl alcohol by limiting solubility in aqueous biological media.
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Part 3: Experimental Protocols
Protocol A: Validated Synthesis Workflow
Objective: Synthesize (2-Isopropoxy-3-methylphenyl)methanol with >98% purity, minimizing

the "over-alkylated" impurity.

Reagents: 2-Hydroxy-3-methylbenzaldehyde (Starting Material), 2-Bromopropane, Potassium

Carbonate (

), Sodium Borohydride (

), DMF, Methanol.

Step-by-Step Methodology:

O-Alkylation:

Dissolve 2-Hydroxy-3-methylbenzaldehyde (1.0 eq) in DMF (5 mL/g).

Add

(2.0 eq) and stir at room temperature for 30 min to form the phenoxide.

Add 2-Bromopropane (1.5 eq) dropwise. Note: Excess reagent drives the reaction despite

the steric hindrance of the 3-methyl group.

Heat to 60°C for 12 hours. Monitor by TLC (Hexane:EtOAc 8:1).

Checkpoint: Ensure complete consumption of starting phenol to avoid difficult separation

later.

Workup (Intermediate):

Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (removes

unreacted phenol). Dry over

and concentrate to yield 2-isopropoxy-3-methylbenzaldehyde.

Reduction:
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Dissolve the intermediate aldehyde in Methanol (10 mL/g) at 0°C.

Add

(0.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (

).

Stir at 0°C for 1 hour.

Final Purification:

Quench with saturated

. Extract with DCM.

Purify via Silica Gel Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Target: Colorless oil/solid.

Protocol B: Microsomal Stability Assay (In Vitro)
Objective: Determine the intrinsic clearance (

) of the scaffold to assess its viability as a drug fragment.

Preparation: Prepare a 10 mM stock of the compound in DMSO.

Incubation:

Mix liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

Initiate reaction with NADPH-regenerating system.

Sampling:

Take aliquots at 0, 5, 15, 30, and 60 minutes.

Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
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Analysis:

Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Monitor parent ion transition (e.g.,

).

Success Criterion:

min indicates acceptable metabolic stability for a fragment.

Part 4: Visualization & Pathway Analysis
Synthesis & Derivatization Pathway
This diagram illustrates the synthesis of the core scaffold and its divergence into key

pharmacophores (Acid vs. Halide).
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Caption: Synthetic route from salicylaldehyde precursor to the target alcohol and subsequent

divergence to drug intermediates.

Metabolic Fate & Safety Logic
This diagram maps the potential metabolic liabilities that must be screened during Lead

Optimization.
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Caption: Primary metabolic pathways. Oxidation to acid is the dominant clearance mechanism;

dealkylation is a secondary risk.

Part 5: Physicochemical Profile & Data Summary
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Property Value (Predicted/Exp) Relevance to Drug Design

Molecular Weight 180.25 g/mol
Ideal for Fragment-Based Drug

Discovery (FBDD).

ClogP ~2.3 - 2.6
Moderate lipophilicity; good

membrane permeability.

H-Bond Donors 1 (Alcohol)
Primary handle for receptor

interaction or derivatization.

H-Bond Acceptors 2 (Ether, Alcohol)

Ether oxygen is sterically

shielded by the 3-methyl

group.

Rotatable Bonds 3
Low entropic penalty upon

binding.

Topological Polar Surface Area ~29 Å²
High blood-brain barrier (BBB)

penetration potential.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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